Dimethyl cis-1,2,3,6-tetrahydrophthalate Dimethyl cis-1,2,3,6-tetrahydrophthalate Epoxidation of dimethyl cis-1,2,3,6-tetrahydrophthalate has been reported. Desymmetrization of dimethyl cis-1,2,3,6-tetrahydrophthalate to (1S,2R)-1-methyl-cis-1,2,3,6-tetra-hydrophthalate has been reported.

Brand Name: Vulcanchem
CAS No.: 4841-84-3
VCID: VC2445076
InChI: InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8+
SMILES: COC(=O)C1CC=CCC1C(=O)OC
Molecular Formula: C10H14O4
Molecular Weight: 198.22 g/mol

Dimethyl cis-1,2,3,6-tetrahydrophthalate

CAS No.: 4841-84-3

Cat. No.: VC2445076

Molecular Formula: C10H14O4

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl cis-1,2,3,6-tetrahydrophthalate - 4841-84-3

Specification

Description Epoxidation of dimethyl cis-1,2,3,6-tetrahydrophthalate has been reported. Desymmetrization of dimethyl cis-1,2,3,6-tetrahydrophthalate to (1S,2R)-1-methyl-cis-1,2,3,6-tetra-hydrophthalate has been reported.

CAS No. 4841-84-3
Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
IUPAC Name dimethyl (1S,2R)-cyclohex-4-ene-1,2-dicarboxylate
Standard InChI InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8+
Standard InChI Key DVVAGRMJGUQHLI-OCAPTIKFSA-N
Isomeric SMILES COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)OC
SMILES COC(=O)C1CC=CCC1C(=O)OC
Canonical SMILES COC(=O)C1CC=CCC1C(=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator